molecular formula C15H12N2 B183338 n-Phenylquinolin-2-amine CAS No. 5468-85-9

n-Phenylquinolin-2-amine

Cat. No.: B183338
CAS No.: 5468-85-9
M. Wt: 220.27 g/mol
InChI Key: NSCFHVXOVBMGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenylquinolin-2-amine (CAS 5468-85-9), with the molecular formula C15H12N2 and a molecular weight of 220.27 g/mol, is a high-purity chemical compound offered for research applications . This compound belongs to the 2-aminoquinoline class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry due to their broad range of biological activities . A significant and well-documented research application for 2-aminoquinoline-based compounds is in neuroscience, particularly as inhibitors of neuronal nitric oxide synthase (nNOS) . The overproduction of nitric oxide by nNOS is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, as well as in neuronal damage following stroke . Researchers utilize derivatives of the 2-aminoquinoline core, such as this compound, to develop potent and selective nNOS inhibitors. These inhibitors are designed to control NO levels in neuronal tissues, providing a therapeutic strategy for neurodegenerative conditions . The mechanism of action for these inhibitors involves the 2-aminoquinoline moiety forming critical interactions within the enzyme's active site, such as a salt-bridge with a specific glutamate residue . Furthermore, strategic modification of this core structure, for instance by introducing a 7-phenyl substituent, has been shown to enhance selectivity for nNOS over other isoforms like endothelial NOS (eNOS), which is critical for avoiding cardiovascular side effects in a therapeutic context . From a synthetic chemistry perspective, modern metal-free methodologies exist for the efficient preparation of 2-arylaminoquinolines from quinoline-N-oxides and aryl amines, highlighting the accessibility of this chemical scaffold for research and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)16-15-11-10-12-6-4-5-9-14(12)17-15/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCFHVXOVBMGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280065
Record name n-phenylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5468-85-9
Record name NSC15289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-phenylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

n-Phenylquinolin-2-amine has been explored as a scaffold for developing selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. A study synthesized new derivatives based on this compound, demonstrating significant inhibitory activity against nNOS while exhibiting improved selectivity over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) . The research highlighted that modifications to the phenyl ring could enhance the potency and selectivity of these inhibitors, making this compound a promising candidate for further development in neurological therapeutics.

Anticancer Research

The compound has also been investigated for its anticancer properties. Recent studies have shown that derivatives of this compound exhibit antiproliferative activities against various human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells. The mechanism of action appears to involve targeting G-quadruplex structures in DNA, which are associated with telomerase activity and cancer cell proliferation . The most active derivatives were noted to have IC50 values ranging from 0.33 to 7.10 μM, indicating potent biological activity .

Case Studies and Research Insights

Case Study Analysis : In-depth case studies have been utilized to explore the real-world implications of this compound in clinical settings. These studies often involve longitudinal examinations of patient responses to treatments involving this compound, providing insights into its efficacy and safety profiles . For example, a qualitative analysis might focus on patient experiences with therapies incorporating this compound derivatives, assessing factors such as symptom relief and quality of life improvements.

Chemical Properties and Structure Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly impact its biological activity. A comprehensive structure-activity relationship study is essential for optimizing its pharmacological properties. The ability to form hydrogen bonds and engage in π–π stacking interactions contributes to its binding affinity for biological targets .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of selective nNOS inhibitorsEnhanced potency and selectivity
Anticancer ResearchAntiproliferative effects against cancer cell linesIC50 values between 0.33 - 7.10 μM
Case StudiesReal-world patient experiences with treatmentsInsights into efficacy and safety

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

N-Phenylquinolin-2-amine undergoes electrophilic aromatic substitution (EAS) at electron-rich positions. For example:

  • Friedel-Crafts Acylation : Reacts with acetyl chloride in the presence of AlCl₃ to introduce acetyl groups at the 4- or 7-positions .
  • Nitration : Treatment with nitric acid/sulfuric acid selectively nitrates the quinoline ring, predominantly at the 5- or 8-positions .

Mechanistic Insight : The amino group at C2 directs substitution to para and meta positions via resonance and inductive effects .

Pictet–Spengler Reaction

Reacts with aldehydes under acidic conditions to form tetrahydroquinoline-fused heterocycles .

Zn/AcOH-Mediated Coupling

Zn in acetic acid facilitates cyano–nitrile coupling to form 2-aminoquinolines via radical intermediates .

  • Example : 3-(2-Nitrophenyl)acrylonitrile → 2-aminoquinoline (61–90% yield) .
SubstrateReagentConditionsProductYield (%)Source
3-(4-Cl-C₆H₄)acrylonitrileZn/AcOHEtOH, reflux, 2 h3-(4-Cl-Ph)quinolin-2-amine78

Mechanism : Radical initiation by Zn, followed by cyclization and aromatization .

AgBF₄-Catalyzed C–N Bond Formation

Reacts with isothiocyanates in DMF via AgBF₄ catalysis to form 2-(alkyl/aryl)aminoquinolines (75–89% yield) .

SubstrateCatalystConditionsProductYield (%)Source
Quinoline-N-oxide + PhNCSAgBF₄ (5 mol%)DMF, RT, 2 hThis compound82

Mechanism : Triflic anhydride activates the N-oxide, enabling nucleophilic attack by the amine .

Oxidation

  • Side-Chain Oxidation : The benzylic C–H bond oxidizes to a ketone using KMnO₄/H₂SO₄.
  • Ring Oxidation : Ozone or RuO₄ cleaves the quinoline ring to form dicarboxylic acids.

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline.

Mechanistic Highlights

  • Radical Pathways : Zn/AcOH generates nitrile radicals, enabling C–C bond formation .
  • Electrophilic Activation : Triflic anhydride enhances electrophilicity at C2, facilitating amine coupling .
  • Directing Effects : The C2 amino group directs EAS to specific ring positions via resonance .

Comparison with Similar Compounds

Key Observations:

Substituent Bulk and Lipophilicity: Bulky groups like phenylethyl (e.g., 4-Methyl-N-(2-phenylethyl)quinolin-2-amine) increase molecular weight and lipophilicity (XLogP3 = 4.8 vs. 4.4 for the parent compound) . Halogenated derivatives (e.g., N-[(4-Chlorophenyl)methyl]-quinolin-2-amine) show moderate synthesis yields (58%), likely due to steric hindrance during reactions .

Synthetic Efficiency: this compound’s metal-free synthesis (79% yield) outperforms methods for analogs like N-[hexyl]-N-[2-(dimethylamino)ethyl]quinolin-2-amine (49% yield), highlighting the impact of substituent complexity on reaction efficiency .

Spectral and Structural Differences

  • NMR Shifts: The ¹³C NMR signal for C-2 in this compound (δ 154.5) is deshielded compared to non-arylated quinolin-2-amine derivatives (e.g., δ 158.0–160.1 in nitro-substituted variants) . Electron-withdrawing groups (e.g., 8-nitro in N-(2-Methoxy-5-methylphenyl)-8-nitroquinolin-2-amine) further deshield adjacent carbons .
  • Melting Points: this compound’s melting point (93–94°C) is lower than that of 9-Nitro-4-(piperidin-1-yl)benzo[h]quinolin-2-amine (130–132°C), reflecting reduced crystallinity due to the absence of polar nitro groups .

Preparation Methods

Reaction Mechanism and Conditions

The AgBF₄-catalyzed method involves the direct coupling of quinoline N-oxides with aryl isothiocyanates in dimethylformamide (DMF) at room temperature. Silver tetrafluoroborate (10 mol%) facilitates the deoxygenative amination, enabling C–N bond formation at the C2 position of the quinoline scaffold. The reaction proceeds via a proposed radical-intermediate pathway, supported by kinetic isotope effect (KIE) experiments (kₐ/kₐ = 1.22).

Optimized Procedure

In a representative protocol, quinoline N-oxide (0.3 mmol), phenyl isothiocyanate (0.45 mmol), and AgBF₄ (0.03 mmol) are stirred in DMF (1.2 mL) for 1–2 hours. Workup involves aqueous extraction with dichloromethane, drying over Na₂SO₄, and silica gel chromatography to isolate N-phenylquinolin-2-amine in 82% yield. Large-scale experiments (6 mmol substrate) confirm reproducibility, with no significant yield reduction.

Substrate Scope and Limitations

Electron-donating groups (e.g., methoxy at C6) enhance reaction rates, while electron-withdrawing substituents (e.g., nitro) necessitate prolonged reaction times. Deuterium-labeling studies confirm regioselectivity at the C2 position, with no observable C4 amination.

Metal-Free Synthesis Using Excess Aniline Derivatives

Solvent-Free Amination Strategy

A patent-pending method eliminates metal catalysts by employing excess 4-(trifluoromethoxy)aniline as both reactant and solvent. This approach avoids palladium-based systems (e.g., Pd(OAc)₂ or Pd₂dba₃), reducing metal contamination risks. The reaction proceeds at 130°C under oxygen, achieving >99.5% purity after recrystallization in cyclohexane.

Procedure and Scalability

In a typical setup, quinoline N-oxide (0.5 mmol) and 4-(trifluoromethoxy)aniline (0.75 mmol) are heated at 130°C for 72 hours. Post-reaction, triethylamine-assisted extraction with ethyl acetate and column chromatography yield this compound derivatives. The method scales linearly to 10 mmol without yield loss.

Advantages and Challenges

This method eliminates costly catalysts and reduces solvent waste. However, extended reaction times (3 days) and high temperatures limit its utility for thermally sensitive substrates.

Iodine-DMSO-Mediated Cyclization of Enamines

Reaction Design

A metal-free alternative utilizes iodine (10 mol%) in dimethyl sulfoxide (DMSO) to cyclize enamine intermediates into 2-aminoquinolines. The oxidative system generates in situ iodonium species, facilitating C–N bond formation at ambient pressure.

Experimental Workflow

A mixture of 2-vinylaniline (1 mmol), phenylacetylene (1.2 mmol), iodine (0.1 mmol), and DMSO (5 mL) is heated at 100°C for 12 hours. After quenching with Na₂S₂O₃, extraction with ethyl acetate and silica gel chromatography afford this compound in 88% yield.

Functional Group Compatibility

Electron-deficient arylacetylenes (e.g., p-cyano) exhibit higher reactivity than electron-rich analogs. Steric hindrance at the ortho position of anilines reduces yields by 15–20%.

Comparative Analysis of Preparation Methods

Parameter AgBF₄ Catalysis Metal-Free Iodine-DMSO
Catalyst AgBF₄ (10 mol%)NoneI₂ (10 mol%)
Solvent DMFSolvent-freeDMSO
Temperature Room temperature130°C100°C
Reaction Time 1–2 hours72 hours12 hours
Yield 82%>99.5% purity88%
Scalability Demonstrated at 6 mmolDemonstrated at 10 mmolNot reported

Q & A

Q. What are the common synthetic routes for preparing N-Phenylquinolin-2-amine?

N-Phenylquinolin-2-amine is typically synthesized via catalytic methods. For example, AgBF4-mediated deoxygenative C2-amination of quinoline N-oxides with isothiocyanates yields N-phenylquinolin-2-amine, as evidenced by 1H NMR (δ = 7.91 ppm for aromatic protons) and 13C NMR (δ = 154.3 ppm for the quinoline backbone) . Alternatively, reductive amination using Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) can be adapted for analogous compounds, achieving yields up to 95% .

Q. What spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes 1H and 13C NMR spectroscopy to confirm aromatic proton environments and carbon frameworks. For N-phenylquinolin-2-amine, key 1H NMR signals appear at δ = 7.91 (d, J = 9.2 Hz) and δ = 7.12–7.08 (m), while 13C NMR shows distinct signals at δ = 154.3 (C=N) and δ = 129.2 (aromatic carbons) . Mass spectrometry (MS) further validates molecular weight, with fragmentation patterns aligning with the quinoline scaffold .

Q. How can researchers assess the biological activity of this compound?

Cell-based assays using pancreatic cancer cell lines (e.g., MiaPaCa-2-luc and Panc-1-luc) are common. Activity is evaluated via markers like Caspase-3 activation (apoptosis) and PARP cleavage, with immunoblotting using antibodies targeting phosphorylated tyrosine residues (e.g., 4G10) . Dose-response curves and IC50 values should be calculated to quantify potency.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

Catalyst selection significantly impacts efficiency. For example, AgBF4 catalysis achieves high regioselectivity for C2-amination, while Pd/NiO systems (1.1 wt%) under H2 atmospheres offer scalability for reductive amination . Reaction parameters like temperature (25–50°C), solvent polarity, and excess amine reactants (1.5–2.0 eq.) can enhance yields. Purification via column chromatography or recrystallization minimizes byproducts .

Q. How should researchers resolve discrepancies in NMR data for structurally similar impurities?

Impurities from incomplete amination or side reactions (e.g., N-oxide intermediates) can complicate spectral interpretation. Advanced techniques like 2D NMR (COSY, HSQC) clarify coupling patterns and carbon-proton correlations. High-resolution MS and HPLC (≥95% purity thresholds) further isolate and identify contaminants .

Q. What experimental strategies validate the mechanism of action for this compound in biological systems?

Target engagement studies (e.g., FAK kinase inhibition) using competitive binding assays (e.g., ITC or SPR) confirm direct interactions . RNA interference (siRNA) or CRISPR knockout models (e.g., FAK-deficient cells) can isolate compound-specific effects. Contradictory data (e.g., off-target VEGFR3 activation) require orthogonal assays like phosphoproteomics .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

Systematic substitution at the quinoline C4 or phenyl ring (e.g., electron-withdrawing groups like Cl) modulates bioactivity. 3D-QSAR models, validated with CoMFA/CoMSIA, predict binding affinities and optimize steric/electronic properties . For example, N-(4-chlorobenzyl) derivatives show enhanced cytotoxicity in pancreatic cancer models .

Methodological Notes

  • Contradictory Data : If catalytic methods yield inconsistent results (e.g., Pd/NiO vs. AgBF4), cross-validate with kinetic studies (time-resolved NMR) or DFT calculations to identify rate-limiting steps .
  • Degradation Studies : Monitor solvent stability under biological assay conditions (e.g., DMEM at 37°C) via LC-MS to rule out artefactual activity from decomposition products .

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